REACTION_CXSMILES
|
C([Li])(CC)C.CCCCCC.C1CCCCC1.[Cl:18][C:19]1[CH:24]=[CH:23][N:22]=[C:21]2[N:25]([Si](C(C)C)(C(C)C)C(C)C)[CH:26]=[CH:27][C:20]=12.CN(C)[CH:40]=[O:41].O1CCOCC1.Cl>O1CCCC1.O>[Cl:18][C:19]1[C:24]([CH:40]=[O:41])=[CH:23][N:22]=[C:21]2[NH:25][CH:26]=[CH:27][C:20]=12 |f:0.1.2,5.6|
|
Name
|
s-Butyllithium hexane cyclohexane
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li].CCCCCC.C1CCCCC1
|
Name
|
|
Quantity
|
5.74 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC=C1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in dichloromethane (15 mL)
|
Type
|
STIRRING
|
Details
|
stirred with trifluoroacetic acid (15 mL) for one day
|
Duration
|
1 d
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
diluted with water and neutralized with saturated aqueous sodium hydrogen carbonate
|
Type
|
FILTRATION
|
Details
|
the residue was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
ADDITION
|
Details
|
The crude product was mixed with ethyl acetate (20 mL) and hexane (20 mL)
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1C=O)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.72 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |